Home > Products > Screening Compounds P48817 > 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one
3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one -

3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one

Catalog Number: EVT-13900533
CAS Number:
Molecular Formula: C13H13N5O4
Molecular Weight: 303.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one, also known as M1G-dR, is a significant compound in the field of molecular biology and biochemistry. This compound is a DNA adduct formed by the reaction of malondialdehyde with deoxyguanosine, representing a secondary product of oxidative stress that can lead to mutagenesis if not repaired. Its molecular formula is C13H13N5O4C_{13}H_{13}N_5O_4 .

Source

M1G-dR is primarily derived from oxidative damage to DNA, specifically through the interaction of malondialdehyde with deoxyribonucleic acid. This reaction can occur in various biological systems, particularly under conditions of oxidative stress .

Classification

M1G-dR falls under the category of purine derivatives and is classified as a DNA adduct. It is specifically categorized as a pyrimidopurine compound due to its structural characteristics .

Synthesis Analysis

Methods

The synthesis of 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one typically involves the reaction of malondialdehyde with deoxyguanosine. The process can be carried out under controlled conditions to ensure the formation of the desired adduct without excessive side reactions.

Technical Details

The synthesis may involve:

  • Reagents: Malondialdehyde and deoxyguanosine.
  • Conditions: The reaction is generally performed in an aqueous solution at physiological pH to mimic biological conditions.
  • Purification: The product can be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate M1G-dR from unreacted starting materials and by-products .
Molecular Structure Analysis

Structure

The molecular structure of 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one features a pyrimidine ring fused to a purine base, with a deoxyribose sugar attached at the 2' position. This unique structure contributes to its biological activity and interaction with DNA.

Data

  • Molecular Weight: Approximately 293.27 g/mol.
  • Chemical Structure: The compound's structural representation can be visualized using chemical drawing software, which provides insights into its bonding and functional groups .
Chemical Reactions Analysis

Reactions

In biological systems, M1G-dR can participate in several chemical reactions:

  • DNA Repair Mechanisms: The presence of this adduct can trigger repair pathways such as base excision repair (BER), where specific enzymes recognize and excise the damaged nucleotide.
  • Mutagenesis: If unrepaired, M1G-dR can lead to mutations during DNA replication due to mispairing with adenine instead of cytosine .

Technical Details

The reactivity of M1G-dR is influenced by factors such as:

  • pH: Changes in pH can affect the stability and reactivity of the adduct.
  • Enzymatic Activity: Enzymes involved in nucleotide excision repair may recognize and process this adduct differently based on cellular conditions.
Mechanism of Action

Process

The mechanism by which 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one exerts its effects involves:

  • Formation: Generated from oxidative stress leading to malondialdehyde formation.
  • Integration into DNA: The adduct may be incorporated into DNA during replication or repair processes.
  • Mutagenesis Potential: Its incorporation can lead to base-pairing errors during DNA synthesis, resulting in mutations .

Data

Studies have shown that the frequency of M1G-dR formation correlates with levels of oxidative stress markers in cells, indicating its potential role as a biomarker for oxidative damage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: M1G-dR is relatively stable under physiological conditions but can be hydrolyzed under extreme conditions.
  • Reactivity: Exhibits reactivity towards nucleophiles and electrophiles due to the presence of reactive functional groups within its structure .
Applications

Scientific Uses

3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one has several applications in scientific research:

  • Biomarker Studies: Used as a marker for oxidative DNA damage in various biological studies.
  • Cancer Research: Investigated for its role in mutagenesis and cancer development due to its ability to cause DNA lesions.
  • Drug Development: Potential target for drugs aimed at enhancing DNA repair mechanisms or preventing oxidative damage .
Endogenous Formation and Exogenous Exposure Sources of M1dG

Lipid Peroxidation as a Primary Pathway for M1dG Generation

M1dG (3-(2′-Deoxyribofuranosyl)pyrimido[1,2-α]purin-10(3H)-one) is a predominant DNA adduct arising from the reaction of deoxyguanosine (dG) with malondialdehyde (MDA) or base propenals, both end products of lipid peroxidation [2] [5]. Polyunsaturated fatty acids (PUFAs) in cellular membranes undergo peroxidation initiated by reactive oxygen species (ROS) or enzymatic oxidation. This process progresses through initiation (hydrogen abstraction), propagation (peroxyl radical formation), and termination phases, generating unstable lipid hydroperoxides (LOOHs) [2]. Subsequent decomposition of LOOHs yields MDA—a bifunctional electrophile capable of forming M1dG via Michael addition at the N2 position of dG, resulting in a pyrimidopurinone ring structure [5].

Table 1: Lipid Peroxidation-Derived Precursors of M1dG

Precursor SourceChemical PathwayM1dG YieldBiological Relevance
ω-6 PUFAs (e.g., Arachidonic acid)Non-enzymatic oxidation → MDAHighMajor contributor in inflammation
DNA Base Propenals4-Oxo-2-alkenals from DNA oxidationModerateSite-specific DNA damage
Prostaglandin H₂ synthaseCyclooxygenase-mediated oxidationLowTumor microenvironment

Mitochondrial DNA (mtDNA) exhibits 50–100-fold higher basal M1dG levels than nuclear DNA due to proximity to ROS generation sites within the electron transport chain (ETC) [5]. Studies in HEK293, HepG2, and RKO cells confirm that mtDNA M1dG adducts increase under pro-oxidant conditions (e.g., rotenone exposure) and decrease with mitochondrial-targeted antioxidants like mitoTEMPO [5]. This compartmental vulnerability underscores mtDNA’s role as a sentinel for oxidative metabolic dysfunction.

Exogenous Carcinogen-Induced M1dG Adduct Formation

Exogenous carcinogens amplify M1dG burden through direct DNA adduction or ROS-mediated lipid peroxidation:

  • Asbestos Fibers: Induce chronic inflammation, activating macrophages to produce superoxide (O₂•⁻) via NADPH oxidase (NOX). This elevates MDA levels and M1dG formation in lung tissues [6] [5].
  • Environmental Aldehydes: Acrolein and crotonaldehyde—found in cigarette smoke and industrial emissions—form M1dG analogs or promote endogenous MDA generation. Acrolein reacts with dG to generate structurally similar adducts (e.g., Acr-dG), while crotonaldehyde exacerbates lipid peroxidation [5].
  • Genetic Susceptibility: Pulmonary microvascular endothelial cells (PMVECs) from BMPR2R899X mutant mice exhibit twice the basal mtDNA M1dG levels of wild-type cells due to disrupted redox homeostasis [5].

Table 2: Exogenous Factors Influencing M1dG Burden

Carcinogen/ExposureMechanism of M1dG InductionExperimental Evidence
AsbestosMacrophage ROS → Lipid peroxidation → MDA↑ M1dG in lung epithelial cells [5] [6]
Aldehydes (Acrolein)Direct dG adduction or MDA promotionM1dG analogs detected in vitro [5]
BMPR2 mutationsMitochondrial ROS dysregulation2× higher mtDNA M1dG in transgenic mice [5]

Role of Reactive Oxygen Species (ROS) in Mediating M1dG Accumulation

ROS act as both initiators and amplifiers of M1dG formation through interconnected pathways:

Mitochondrial ROS (mtROS)

Electron leakage from ETC complexes I and III generates O₂•⁻, which dismutates to H₂O₂. In the presence of Fe²⁺ (via Fenton reaction), H₂O₂ converts to hydroxyl radicals (•OH), which attack PUFAs or DNA bases to yield MDA/base propenals [3] [5]. Inhibitors like antimycin A (Complex III) increase mtROS and M1dG, while mitoTEMPO (mtROS scavenger) reduces adduct formation [5] [8].

NADPH Oxidase (NOX)

Macrophage NOX isoforms (e.g., NOX2) produce O₂•⁻ during respiratory bursts, propagating lipid peroxidation in neighboring cells. This links inflammation to M1dG accumulation in tissues [6] [2].

Paradoxical ROS Signaling

At physiological levels, ROS (e.g., H₂O₂) activate antioxidant genes (e.g., Nrf2), enhancing MDA detoxification. However, chronic ROS elevation depletes antioxidants (e.g., glutathione), permitting MDA/DNA adduct persistence [8] [7]. This dual role explains why global antioxidants fail clinically: they disrupt redox signaling without targeting specific M1dG pathways [7].

Table 3: ROS Sources and Their Impact on M1dG

ROS SourceKey Enzymes/ComplexesEffect on M1dGModulation Strategies
Mitochondrial ETCComplex I/III, α-KGDH↑↑ Adducts via •OH → MDA [5]MitoTEMPO, Rotenone (inhibitor)
NADPH OxidaseNOX2 (macrophages)↑ Adducts via inflammation [6]Apocynin, NOX knockdown
Peroxisomal OxidationFatty acid oxidasesModerate contributionCatalase overexpression

Key Compounds in M1dG Biochemistry

Properties

Product Name

3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

InChI

InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9+/m0/s1

InChI Key

QZDHOBJINVXQCJ-DJLDLDEBSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.